Cas no 110499-68-8 (2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine)

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine 化学的及び物理的性質

名前と識別子

-

- 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine

- [2,3,6-trifluoro-4-(trifluoromethyl)phenyl]hydrazine

- (2,3,6-TRIFLUORO-4-(TRIFLUOROMETHYL)PHENYL)HYDRAZINE

-

- MDL: MFCD03701077

- インチ: 1S/C7H4F6N2/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)15-14/h1,15H,14H2

- InChIKey: OCQFRDAQGXAYAE-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C(=CC=1C(F)(F)F)F)NN)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 220

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 38

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB144219-1g |

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98%; . |

110499-68-8 | 98% | 1g |

€258.00 | 2025-02-20 | |

| abcr | AB144219-1 g |

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98%; . |

110499-68-8 | 98% | 1 g |

€258.00 | 2023-07-20 | |

| abcr | AB144219-5 g |

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98%; . |

110499-68-8 | 98% | 5 g |

€684.00 | 2023-07-20 | |

| abcr | AB144219-5g |

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, 98%; . |

110499-68-8 | 98% | 5g |

€684.00 | 2025-02-20 |

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine 関連文献

-

2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

3. Book reviews

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazineに関する追加情報

Introduction to 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine (CAS No. 110499-68-8)

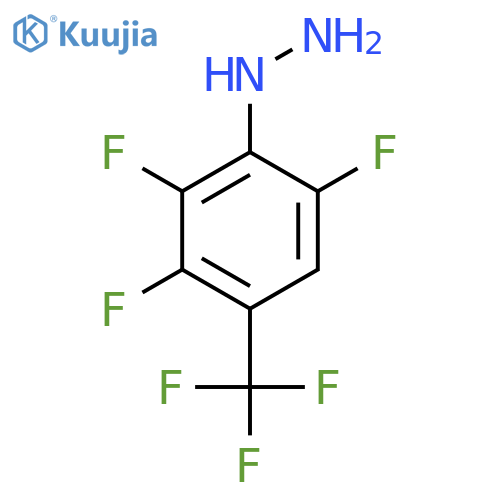

2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine, identified by the chemical abstracts service number 110499-68-8, is a fluorinated aromatic hydrazine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its trifluoromethyl and trifluoro substituents, exhibits unique electronic and steric properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine consists of a benzene ring substituted with three fluorine atoms at the 2, 3, and 6 positions, along with a trifluoromethyl group at the 4 position. The presence of these highly electronegative fluorine atoms significantly influences the electronic distribution across the molecule, enhancing its reactivity and potential utility in cross-coupling reactions. Furthermore, the hydrazine moiety provides a nucleophilic site that can be exploited in the formation of various heterocyclic structures.

In recent years, the pharmaceutical industry has seen a surge in the development of fluorinated compounds due to their improved metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine has been explored as a key building block in the synthesis of novel therapeutic agents. For instance, its ability to participate in palladium-catalyzed cross-coupling reactions has enabled the construction of complex aryl-heterocyclic scaffolds that are prevalent in modern drug candidates.

One notable application of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways and are frequently targeted in anticancer therapies. The trifluoromethyl group enhances the binding affinity of kinase inhibitors by improving their interactions with the enzyme's active site. Additionally, the hydrazine group can be further functionalized to introduce additional pharmacophores that modulate drug efficacy and selectivity.

Recent studies have also highlighted the utility of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine in the synthesis of agrochemicals. Fluorinated compounds often exhibit enhanced pest resistance and environmental stability, making them attractive for crop protection applications. Researchers have utilized this compound to develop novel herbicides and fungicides that offer improved performance over traditional agents.

The synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine typically involves multi-step organic transformations starting from commercially available precursors. The introduction of fluorine atoms requires specialized synthetic methodologies due to their high reactivity and sensitivity to hydrolysis. Advanced techniques such as electrophilic aromatic substitution and metal-catalyzed coupling reactions are commonly employed to achieve high yields and purity.

In conclusion,2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine (CAS No. 110499-68-8) is a versatile fluorinated hydrazine derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable its use as an intermediate in the synthesis of bioactive molecules targeting various diseases. As research continues to uncover new therapeutic avenues,2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine is expected to remain a cornerstone compound in medicinal chemistry.

110499-68-8 (2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine) 関連製品

- 1208950-13-3(9-(cyclopropylmethyl)-9-azabicyclo3.3.1nonan-3-one)

- 1419747-72-0(5-Bromo-2-(cyclobutylmethoxy)benzonitrile)

- 898751-25-2([2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone)

- 1514195-44-8(2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-ol)

- 1806947-66-9(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)

- 2247105-46-8(3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid)

- 1804216-41-8(4-Bromo-2-hydrazinylbenzyl chloride)

- 325988-28-1(N-(2-methoxy-4-nitrophenyl)-4-methyl(phenyl)sulfamoylbenzamide)

- 313405-44-6(4-(4-methylphenyl)-2-(morpholin-4-yl)quinazoline)

- 626-36-8(Ethyl allophanate)